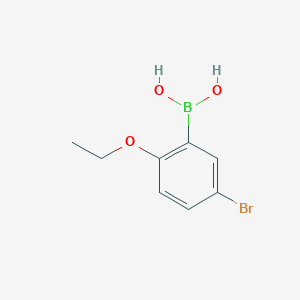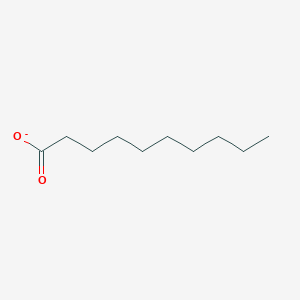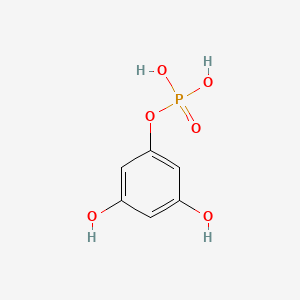
(3,5-Dihydroxyphenyl) dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dihydroxyphenyl) dihydrogen phosphate is an organic compound with the molecular formula C6H7O6P.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dihydroxyphenyl) dihydrogen phosphate typically involves the phosphorylation of 3,5-dihydroxyphenol. This can be achieved using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale phosphorylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: (3,5-Dihydroxyphenyl) dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions
Major Products:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used
Scientific Research Applications
(3,5-Dihydroxyphenyl) dihydrogen phosphate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: It serves as a model compound for studying phosphorylation processes in biological systems.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3,5-Dihydroxyphenyl) dihydrogen phosphate involves its interaction with various molecular targets and pathways. It can act as a phosphorylating agent, transferring its phosphate group to other molecules. This process is crucial in biochemical pathways, including signal transduction and energy transfer .
Comparison with Similar Compounds
- (3,4-Dihydroxyphenyl) dihydrogen phosphate
- (2,5-Dihydroxyphenyl) dihydrogen phosphate
- (4-Hydroxyphenyl) dihydrogen phosphate
Comparison: (3,5-Dihydroxyphenyl) dihydrogen phosphate is unique due to its specific hydroxyl group positions, which influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Properties
CAS No. |
9014-68-0 |
|---|---|
Molecular Formula |
C6H7O6P |
Molecular Weight |
206.09 g/mol |
IUPAC Name |
(3,5-dihydroxyphenyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H7O6P/c7-4-1-5(8)3-6(2-4)12-13(9,10)11/h1-3,7-8H,(H2,9,10,11) |
InChI Key |
CBOVPRLPVFGQHP-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1O)OP(=O)(O)O)O |
Canonical SMILES |
C1=C(C=C(C=C1O)OP(=O)(O)O)O |
| 51202-77-8 9014-68-0 |
|
Synonyms |
polyphloroglucinol phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



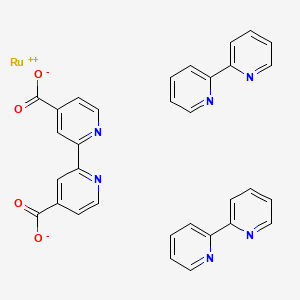
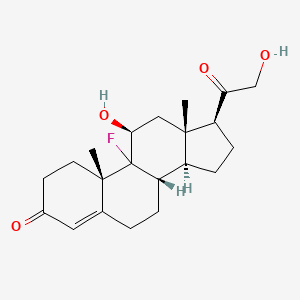
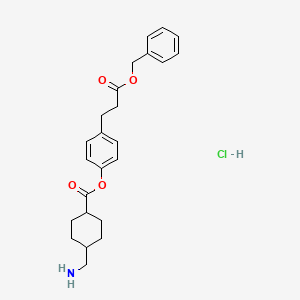
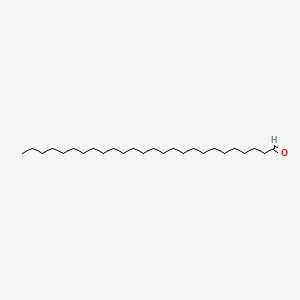
![(2S,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-({[(2R,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}METHYL)OXAN-2-YL (4AS,6AS,6BR,9R,10S,12AR)-10-{[(2S,3R,4S,5S)-4,5-DIHYDROXY-3-{[(2S,3R,4R,5R,6S)-3,4,5-TRIHYDROXY-6-METHYLOXAN-2-YL]OXY}OXAN-2-YL]OXY}-9-(HYDROXYMETHYL)-2,2,6A,6B,9,12A-HEXAMETHYL-1,3,4,5,6,7,8,8A,10,11,12,12B,13,14B-TETRADECAHYDROPICENE-4A-CARBOXYLATE](/img/structure/B1226864.png)
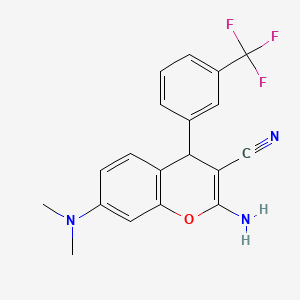
![2-[(prop-2-enylthio)-(4,5,6,7-tetrahydro-1H-indol-2-yl)methylidene]propanedinitrile](/img/structure/B1226866.png)
![5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one](/img/structure/B1226867.png)
![4-[[2-[4-(4-Chlorophenyl)-1-piperazinyl]-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1226868.png)
![6-[(2-ethylphenyl)sulfamoyl]-4-oxo-N-(2-oxolanylmethyl)-1H-quinoline-3-carboxamide](/img/structure/B1226872.png)
![N-[3-(1-azepanyl)propyl]-1-ethylsulfonyl-4-piperidinecarboxamide](/img/structure/B1226873.png)
